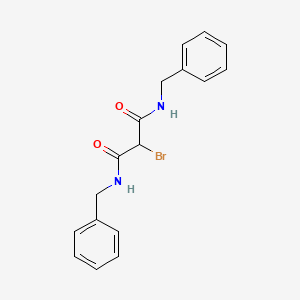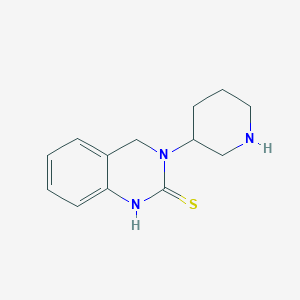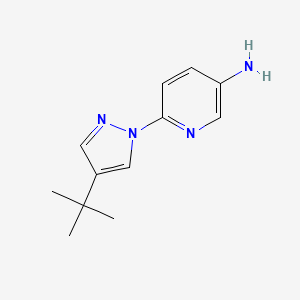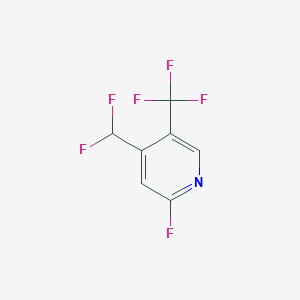
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in medicinal and agricultural chemistry due to their unique properties, such as enhanced lipophilicity, bioavailability, and metabolic stability . The incorporation of fluorinated groups, such as difluoromethyl and trifluoromethyl, can modulate the biological and physiological activity of a compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine can be achieved through various methods. One common approach involves the direct difluoromethylation of pyridines using difluorocarbene reagents Another approach involves the use of metal-catalyzed cross-coupling reactions to introduce the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, reduced pyridine derivatives, and substituted pyridines .
Scientific Research Applications
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions . The difluoromethyl group can serve as a bioisostere of alcohol, thiol, and amine moieties, allowing it to interact with enzymes and receptors . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the difluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Similar but with different substitution patterns.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a difluoromethyl group.
Uniqueness
4-(Difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine is unique due to the presence of both difluoromethyl and trifluoromethyl groups, which impart distinct chemical and biological properties. The combination of these groups enhances the compound’s ability to interact with biological targets and improves its stability and bioavailability .
Properties
Molecular Formula |
C7H3F6N |
|---|---|
Molecular Weight |
215.10 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluoro-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H3F6N/c8-5-1-3(6(9)10)4(2-14-5)7(11,12)13/h1-2,6H |
InChI Key |
TXUQZVYTZOTZLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1F)C(F)(F)F)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



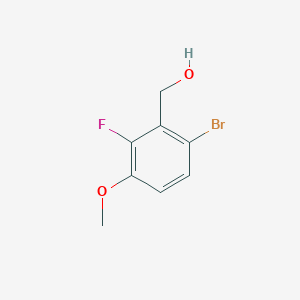
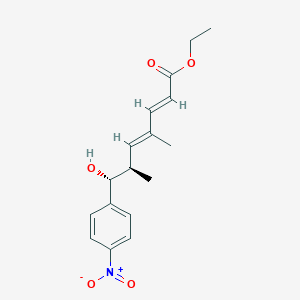
![Ethyl 3-bromo-8-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13970410.png)


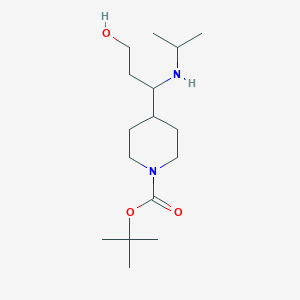
![2-[4-(Benzyl-ethyl-amino)-piperidin-1-yl]-ethanol](/img/structure/B13970437.png)
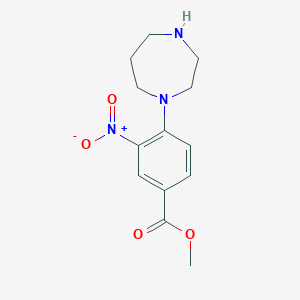
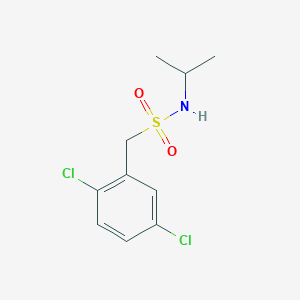
![1H-Pyrazolo[1,5-a]benzimidazol-6-amine](/img/structure/B13970456.png)
